2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound featuring a pyrimidine ring substituted with a piperazine moiety and a 1-methylimidazole group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to target a variety of receptors and enzymes, including alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
For instance, some imidazole-containing compounds have been reported to inhibit enzymes or block receptors, leading to therapeutic effects .
Biochemical Pathways
It’s known that the alpha1-adrenergic receptors, which are potential targets of similar compounds, are involved in numerous neurodegenerative and psychiatric conditions . The activation or blockade of these receptors can influence various biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to exhibit acceptable pharmacokinetic profiles, making them suitable for further investigation as potential therapeutic agents .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as pyrimidine derivatives and piperazine, under controlled conditions.
Substitution Reactions: : Substitution reactions are used to introduce the 1-methylimidazole group into the piperazine ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: : Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.
Medicine
The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can be explored for therapeutic purposes.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: : A simpler imidazole derivative with similar structural features.
4-[2-(1-Methylimidazol-2-yl)ethyl]benzoic acid: : Another compound containing the 1-methylimidazole group.
Tris[(1-methylimidazol-2-yl)methyl]amine: : A compound with multiple 1-methylimidazole groups.
Uniqueness
2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its combination of pyrimidine and piperazine rings, which provides distinct chemical and biological properties compared to simpler imidazole derivatives.
Properties
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-18-5-4-16-13(18)20-8-6-19(7-9-20)12-15-3-2-11(10-14)17-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRZSXNMXMTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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